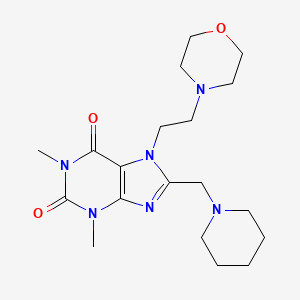

![molecular formula C22H23N3O3 B2699539 N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide CAS No. 2034395-07-6](/img/structure/B2699539.png)

N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-([2,4’-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand that forms complexes with many transition metals . The presence of the amide group (-CONH2) and the diethoxybenzyl group (-CH2OC2H5) suggests that this compound might have interesting reactivity and could potentially be used in various chemical reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Biologically Active Molecules

Bipyridine derivatives are extensively used as fundamental components in various applications, including biologically active molecules . They can be used in the synthesis of pharmaceuticals and other bioactive compounds.

Ligands in Transition-Metal Catalysis

Bipyridine derivatives are known for their excellent ligand properties in transition-metal catalysis . They can form stable complexes with many transition metals, making them useful in various catalytic reactions.

Photosensitizers

Bipyridine derivatives can be used as photosensitizers . They can absorb light and transfer the energy to other molecules, making them useful in photodynamic therapy and solar energy conversion.

Viologens

The quaternization of nitrogens in 4,4’-bipyridines generates viologens, which are known for their good electrochemical properties . They can be used in electrochromic devices, redox flow batteries, and other electrochemical applications.

Supramolecular Structures

Bipyridine derivatives can interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties . They can be used in the design of new materials with unique properties.

Synthesis of Conjugated Oligomers

The reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts can be used to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers can have applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with . If it were to be used as a ligand in coordination chemistry, its mechanism of action would involve the formation of coordination complexes with metal ions .

properties

IUPAC Name |

3,4-diethoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-3-27-20-6-5-18(14-21(20)28-4-2)22(26)25-15-16-7-12-24-19(13-16)17-8-10-23-11-9-17/h5-14H,3-4,15H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIIDQRCJXMWQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

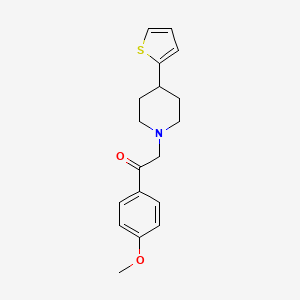

![9-(4-ethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2699458.png)

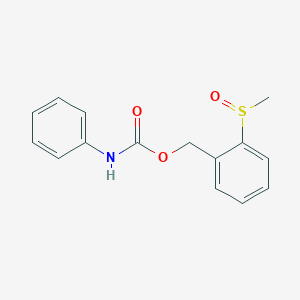

![3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2699459.png)

![(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide](/img/structure/B2699460.png)

![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/structure/B2699465.png)

![7-(2,5-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2699467.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2699470.png)

![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/no-structure.png)

![2-[(2-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2699473.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2699476.png)